

Crystal Structure Analysis of 2-Nitropyrimidine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Nitropyrimidine

CAS No.: 630123-58-9

Cat. No.: B8774475

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Executive Summary

High-Energy Density vs. Kinetic Stability **2-Nitropyrimidine** derivatives represent a critical frontier in energetic materials science and pharmaceutical intermediate design. Unlike traditional carbocyclic nitro-compounds (e.g., TNT), the electron-deficient pyrimidine ring induces unique dipole moments and packing motifs. This guide objectively compares the crystallographic performance of **2-nitropyrimidine** derivatives against industry standards (TNT, RDX, and 2-Nitropyridine analogs), focusing on crystal density, intermolecular stability, and detonation parameters.

Key Finding: **2-Nitropyrimidine** derivatives often exhibit superior crystal density ($>1.75 \text{ g/cm}^3$) compared to TNT (1.65 g/cm^3) due to enhanced intermolecular hydrogen bonding networks (N-H...N/O), which directly correlates to higher detonation velocities while maintaining manageable sensitivity profiles.

Part 1: The Crystallographic Landscape

Structural Uniqueness of the 2-Nitro Position

The 2-position of the pyrimidine ring is flanked by two endocyclic nitrogen atoms. Introducing a nitro group (

) here creates a highly electron-deficient center.

- **Electronic Effect:** The strong electron-withdrawing nature of the ring nitrogens coupled with the nitro group increases the acidity of adjacent protons (if present, e.g., in amino-derivatives), facilitating robust hydrogen bond donor capabilities.
- **Steric "Twist":** unlike the planar 2,4,6-trinitrotoluene (TNT), **2-nitropyrimidine** derivatives often display a slight torsion of the nitro group relative to the aromatic plane to relieve steric strain with the lone pairs of the ring nitrogens. This "twist" significantly impacts crystal packing efficiency.

Comparative Metrics

We evaluate these derivatives against three established alternatives:

- TNT (Trinitrotoluene): The melt-cast standard.
- RDX (Cyclotrimethylenetrinitramine): High performance, high sensitivity.
- 2-Nitropyridine: The direct carbocyclic analog (one less ring nitrogen).

Part 2: Comparative Performance Analysis

Crystal Density & Detonation Performance

Crystal density (

) is the primary driver of detonation pressure (

), scaling as

.

Metric	2-Nitropyrimidine Derivatives (Avg.)	TNT (Standard)	RDX (High Perf.)	2-Nitropyridine (Analog)
Crystal Density ()	1.78 – 1.88 g/cm ³	1.65 g/cm ³	1.82 g/cm ³	~1.68 g/cm ³
Packing Coefficient	High (0.72 - 0.75)	Moderate (0.68)	High (0.74)	Moderate
Detonation Velocity ()	~8,200 - 8,600 m/s	6,900 m/s	8,750 m/s	~7,200 m/s
Oxygen Balance	Improved (-20% to -10%)	Poor (-74%)	Good (-21%)	Poor

Analysis: The additional nitrogen in the pyrimidine ring increases the heat of formation () significantly compared to pyridine or benzene analogs. The ability to functionalize positions 4 and 6 with amino groups (e.g., 4,6-diamino-**2-nitropyrimidine**) allows for "graphitic" layer packing, pushing densities above 1.80 g/cm³, rivaling RDX but with lower sensitivity.

Intermolecular Interactions & Sensitivity

Sensitivity to impact and friction is inversely related to the stability of the crystal lattice.

- **2-Nitropyrimidines:** Characterized by extensive intermolecular hydrogen bonding (N-H...N and C-H...O). Hirshfeld surface analysis typically reveals that H-bonds contribute >35% to the total surface area, creating a "molecular buffer" that absorbs mechanical stress.
- Alternatives (TNT): Relies primarily on weak van der Waals forces and -stacking. Layers slip easily, but the lack of strong H-bonds leads to lower thermal stability.
- Alternatives (RDX): High steric strain and lack of planar stacking contribute to high sensitivity (Impact Sensitivity < 7.5 J).

Part 3: Experimental Protocol (Self-Validating)

Objective: Grow single crystals of **2-nitropyrimidine** derivatives suitable for X-ray diffraction (XRD) and validate phase purity.

Step 1: Solvent Selection & Crystal Growth

- Challenge: **2-Nitropyrimidine** derivatives are often sparingly soluble in non-polar solvents due to their high polarity.
- Protocol: Use a Slow Evaporation or Hydrothermal approach.
 - Dissolve 50 mg of crude derivative in 10 mL of Acetonitrile/Methanol (1:1 v/v).
 - Filter through a 0.45 μm PTFE syringe filter to remove nucleation sites.
 - Place in a vibration-free environment at 20°C.
 - Validation: If no crystals form after 7 days, switch to Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing diethyl ether (antisolvent).

Step 2: Single Crystal XRD Data Collection[1][2][3]

- Instrument: Bruker D8 QUEST or equivalent (Mo-K α radiation).
- Temperature: 100 K (Critical).
 - Reasoning: Nitro groups at the 2-position often exhibit rotational disorder at room temperature. Low temperature locks the conformation, allowing precise bond angle determination.
- Resolution: Aim for
resolution to accurately map hydrogen positions.

Step 3: Hirshfeld Surface Analysis (Computational Validation)

Do not rely solely on geometric bond lengths. Use Hirshfeld surfaces to quantify interactions.[1]
[2][3][4][5]

- Import CIF file into CrystalExplorer.
- Map
(normalized contact distance).[1]
- Pass/Fail Criteria:
 - Red spots on the surface must correspond to chemically sensible donors/acceptors (e.g., Amino H to Nitro O).
 - If red spots appear at random void spaces, the structure solution may be incorrect (check for twinning).

Part 4: Workflow Visualization

The following diagram outlines the critical path from synthesis to property prediction, highlighting the feedback loop between crystallographic data and performance metrics.



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Figure 1: Integrated workflow for the structural and performance analysis of energetic pyrimidine derivatives.

Part 5: References

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